molecular formula C19H19N3O4 B11408515 N-[(1Z)-3-[(2-hydroxyethyl)amino]-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-3-[(2-hydroxyethyl)amino]-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11408515
M. Wt: 353.4 g/mol
InChI Key: HJXALJXTSIRKQT-PTNGSMBKSA-N
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Description

The compound (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE is a complex organic molecule that features a furan ring, an indole ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Furan-2-yl Formamide: This can be achieved by reacting furan-2-carboxylic acid with formamide under dehydrating conditions.

    Synthesis of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The furan-2-yl formamide and the indole derivative are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Hydroxyethyl Group: This can be done by reacting the intermediate with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other electrophiles into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE: Similar structure but lacks the methyl group on the indole ring.

    (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-2-YL)PROP-2-ENAMIDE: Similar structure but with a different position of the indole ring.

Uniqueness

The uniqueness of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-(2-HYDROXYETHYL)-3-(1-METHYL-1H-INDOL-3-YL)PROP-2-ENAMIDE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(Z)-3-(2-hydroxyethylamino)-1-(1-methylindol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-22-12-13(14-5-2-3-6-16(14)22)11-15(18(24)20-8-9-23)21-19(25)17-7-4-10-26-17/h2-7,10-12,23H,8-9H2,1H3,(H,20,24)(H,21,25)/b15-11-

InChI Key

HJXALJXTSIRKQT-PTNGSMBKSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCO)\NC(=O)C3=CC=CO3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCO)NC(=O)C3=CC=CO3

Origin of Product

United States

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